molecular formula C13H18ClN3 B12226417 benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12226417
M. Wt: 251.75 g/mol
InChI Key: HWKXIQBLDSTFQE-UHFFFAOYSA-N
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Description

Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a dimethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including oxidation and reduction reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the benzyl group and the dimethyl substitution can enhance its stability and solubility, making it a valuable compound in various research and industrial applications .

Biological Activity

Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a 1,3-dimethyl-1H-pyrazole moiety through a methylene bridge. Its molecular formula is C12H16N4C_{12}H_{16}N_4, which contributes to its diverse chemical properties.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. It may interact with specific biological targets, potentially inhibiting enzymes involved in microbial proliferation .
  • Anticancer Activity : Preliminary research suggests that it may affect cancer cell lines by modulating cellular pathways related to proliferation and apoptosis. The compound's unique structural characteristics enhance its binding affinity to molecular targets associated with cancer progression .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors, leading to altered cellular functions. Such interactions could include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.
  • Cellular Pathway Modulation : By influencing signaling pathways, it could induce apoptosis in cancer cells or enhance immune responses against infections .

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloride with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure/CharacteristicsUnique Features
1-Benzyl-1H-pyrazoleLacks dimethyl substitutionsSimpler structure; less steric hindrance
1,4-Dimethyl-1H-pyrazoleSimilar pyrazole ring without benzyl groupNo aromatic character; different reactivity
Benzylpyrazole derivativesVarious substitutions on the pyrazole ringDiverse biological activities based on substitutions

This compound stands out due to its specific substitution pattern that enhances its reactivity and biological activity compared to similar compounds .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .
  • Cytotoxicity Against Cancer Cells : In vitro tests showed that the compound induced cytotoxic effects on various cancer cell lines at concentrations ranging from 104M10^{-4}M to 106M10^{-6}M. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

HWKXIQBLDSTFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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